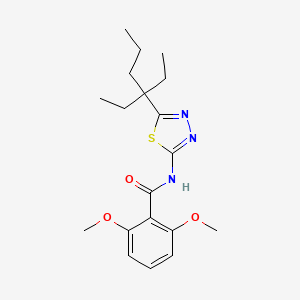
N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a complex organic compound that features a thiadiazole ring and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the formation of the thiadiazole ring followed by the attachment of the benzamide group. The process may include the following steps:
Formation of Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Attachment of Benzamide Group: The thiadiazole intermediate is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylhexane: A branched hydrocarbon with similar structural features.
Ethyl N-(3-ethylhexan-3-yl)sulfamate: Another compound with a similar ethylhexan-3-yl group.
Uniqueness
N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is unique due to the presence of both the thiadiazole ring and the benzamide moiety, which confer specific chemical and biological properties not found in simpler compounds.
Eigenschaften
CAS-Nummer |
82559-33-9 |
|---|---|
Molekularformel |
C19H27N3O3S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
N-[5-(3-ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C19H27N3O3S/c1-6-12-19(7-2,8-3)17-21-22-18(26-17)20-16(23)15-13(24-4)10-9-11-14(15)25-5/h9-11H,6-8,12H2,1-5H3,(H,20,22,23) |
InChI-Schlüssel |
NTNZCQMODWAMKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)(CC)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


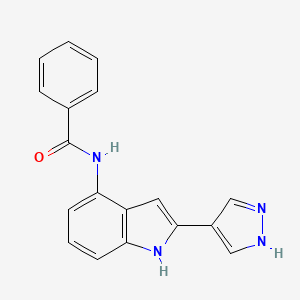
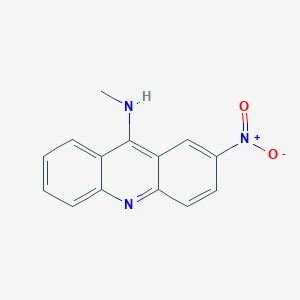
![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
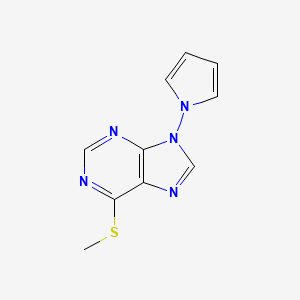
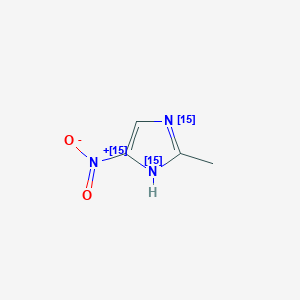
![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
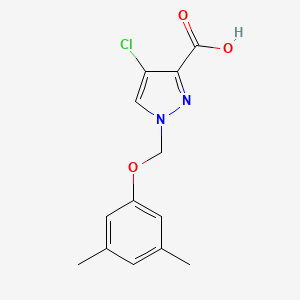

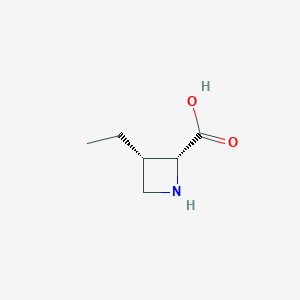


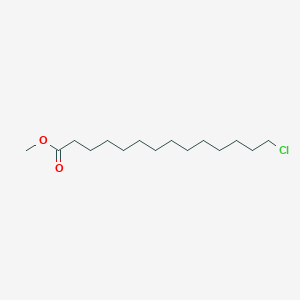
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
